N-Boc-3-cloropropilamina

Descripción general

Descripción

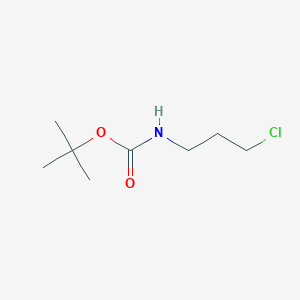

N-Boc-3-Chloropropylamine, also known as tert-butyl N-(3-chloropropyl)carbamate, is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of 3-chloropropylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Aplicaciones Científicas De Investigación

N-Boc-3-Chloropropylamine has several applications in scientific research:

Mecanismo De Acción

Target of Action

N-Boc-3-Chloropropylamine, also known as tert-Butyl (3-chloropropyl)carbamate, is a compound with a t-butyl and a terminal chloride The chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the propyl group acts as a leaving group, making the carbon atom it’s attached to susceptible to attack by a nucleophile . This allows the compound to form new bonds with its targets, leading to changes in their structure and function.

Biochemical Pathways

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in modifying biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound’s storage temperature is recommended to be under -20°c , suggesting that it may have stability issues at higher temperatures which could impact its bioavailability.

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds in molecular structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-3-Chloropropylamine. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored under -20°C . Additionally, the compound should be handled in a dust-free environment to avoid inhalation and contact with skin and eyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-3-Chloropropylamine can be synthesized through the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of N-Boc-3-Chloropropylamine follows a similar route but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity. The process involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-3-Chloropropylamine undergoes various chemical reactions, including:

N-Boc Deprotection: This reaction involves the removal of the Boc protecting group, typically using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Nucleophilic Substitution: The chlorine atom in N-Boc-3-Chloropropylamine can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

N-Boc Deprotection: Common reagents include TFA, HCl, and other acids.

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used.

Major Products Formed

N-Boc Deprotection: 3-Chloropropylamine

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-3-Bromopropylamine: Similar structure but with a bromine atom instead of chlorine.

N-Boc-3-Iodopropylamine: Similar structure but with an iodine atom instead of chlorine.

N-Boc-3-Fluoropropylamine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-Boc-3-Chloropropylamine is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. In contrast, bromine and iodine analogs are more reactive, while the fluorine analog is less reactive .

Actividad Biológica

N-Boc-3-Chloropropylamine, a derivative of 3-chloropropylamine, is an important compound in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

N-Boc-3-Chloropropylamine has the molecular formula and is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amine. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis.

The biological activity of N-Boc-3-Chloropropylamine is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives that exhibit distinct biological properties. The compound is also involved in the Suzuki-Miyaura cross-coupling reaction, which is essential for synthesizing complex organic molecules.

1. Pharmaceutical Development

N-Boc-3-Chloropropylamine serves as an intermediate in synthesizing pharmaceuticals. Its derivatives have shown potential in targeting specific enzymes and receptors, making it valuable for drug development. For instance, analogs derived from this compound have demonstrated significant antiproliferative activities against cancer cell lines, with IC50 values indicating potent effects (e.g., 32 nM in KB cells) .

2. Antitumor Activity

Research has indicated that compounds derived from N-Boc-3-Chloropropylamine can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. For example, a derivative showed an IC50 value of 1.8 μM, comparable to established antimitotic agents like colchicine . These findings suggest that N-Boc-3-Chloropropylamine and its derivatives could be explored further as potential anticancer agents.

3. Biochemical Modifications

The compound is utilized in modifying biomolecules such as peptides and proteins to investigate their structure and function. This application is crucial for understanding biochemical pathways and developing new therapeutic strategies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| N-Boc-3-Bromopropylamine | Bromine instead of Chlorine | Higher reactivity |

| N-Boc-3-Iodopropylamine | Iodine instead of Chlorine | Even higher reactivity |

| N-Boc-3-Fluoropropylamine | Fluorine instead of Chlorine | Lower reactivity |

N-Boc-3-Chloropropylamine's unique chlorine atom provides a balance between reactivity and stability compared to its bromine and iodine analogs, making it suitable for a wider range of synthetic applications .

Case Studies and Research Findings

Several studies have demonstrated the efficacy of N-Boc-3-Chloropropylamine-derived compounds:

- Antiproliferative Studies : A study reported that a derivative exhibited significant cytotoxicity against KB cells with an IC50 value of 32 nM, indicating its potential as an anticancer agent .

- Mechanistic Insights : Another investigation revealed that modifications to the structure could alter the biological activity significantly, emphasizing the importance of structural characteristics in drug design .

Propiedades

IUPAC Name |

tert-butyl N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLWGNZBMZWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448780 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116861-31-5 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.